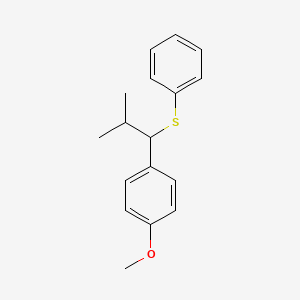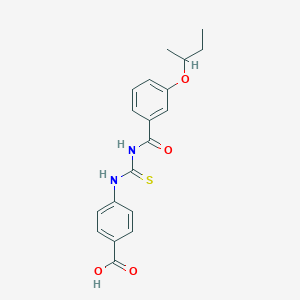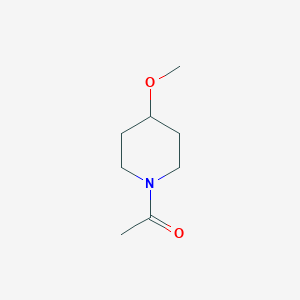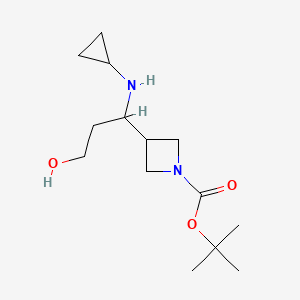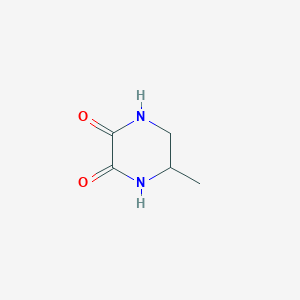
5-Methylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpiperazine-2,3-dione is a member of the class of diketopiperazines, which are cyclic dipeptides. This compound is characterized by a piperazine ring substituted by oxo groups at positions 2 and 3, and a methyl group at position 5. It has a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of piperazine derivatives . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic compounds .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxo groups and the nitrogen atoms in the piperazine ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of diketopiperazine derivatives, while reduction reactions can produce piperazine derivatives with reduced oxo groups .
Wissenschaftliche Forschungsanwendungen
5-Methylpiperazine-2,3-dione has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds In biology, it serves as a model compound for studying the structure and function of cyclic peptidesIn industry, it is used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-Methylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-Methylpiperazine-2,3-dione include other diketopiperazines such as 3-methylpiperazine-2,5-dione and 2,5-diketopiperazine . These compounds share a similar piperazine ring structure but differ in the position and type of substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 5 and oxo groups at positions 2 and 3 make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
93561-56-9 |
|---|---|
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
5-methylpiperazine-2,3-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-4(8)5(9)7-3/h3H,2H2,1H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
BMVSLYMESJMOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
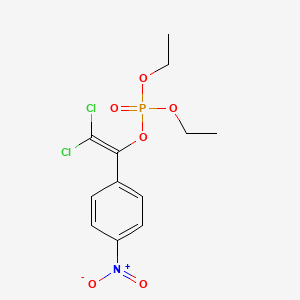
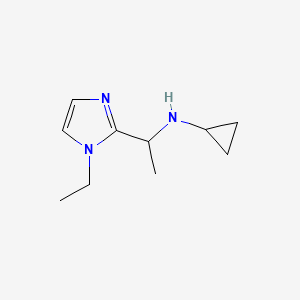
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
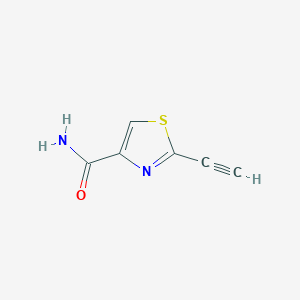
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
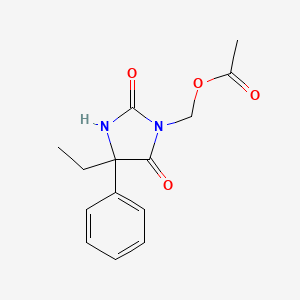
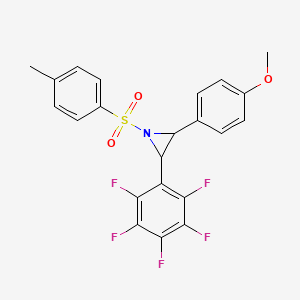
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
